molecular formula C20H24Br2N4O B11549579 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11549579
M. Wt: 496.2 g/mol
InChI Key: RPFZDNFSJKNNOE-WYMPLXKRSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, bromine substituents, and hydrazide functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Condensation: The reaction of the brominated intermediate with diethylaminobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine substituents and hydrazide functional groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dichloro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
  • 2-[(3,5-Difluoro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24Br2N4O

Molecular Weight

496.2 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H24Br2N4O/c1-4-26(5-2)17-8-6-15(7-9-17)12-24-25-20(27)13-23-16-10-18(21)14(3)19(22)11-16/h6-12,23H,4-5,13H2,1-3H3,(H,25,27)/b24-12+

InChI Key

RPFZDNFSJKNNOE-WYMPLXKRSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C(=C2)Br)C)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C(=C2)Br)C)Br

Origin of Product

United States

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